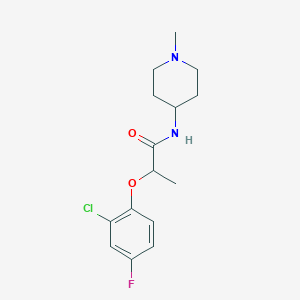
N-(4-fluorophenyl)-2,8-dimethyl-4-quinolinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, based on its name, is a quinoline derivative with a fluorophenyl group and a dimethyl group attached. Quinoline derivatives are a class of compounds that are part of many pharmaceuticals and they often exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by subsequent functionalization to introduce the fluorophenyl and dimethyl groups .Molecular Structure Analysis
The molecular structure analysis would involve techniques such as NMR, IR, and MS spectroscopy, which can provide information about the functional groups and connectivity of atoms within the molecule .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2,8-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2.ClH/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(18)7-9-14;/h3-10H,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAOWNIBCJCCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5067473.png)
![2-[(3-isoxazolylmethyl)thio]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B5067480.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5067485.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5067493.png)
![2-({[4-(1-adamantyl)-2-methylphenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5067497.png)
![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5067526.png)
![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)

![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)